(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile
Overview
Description
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, also known as DMPA, is a synthetic organic compound that has gained increasing attention in recent years due to its potential applications in the fields of science and technology. DMPA is a versatile molecule, capable of undergoing various chemical reactions and displaying a wide range of properties. It has been used in the synthesis of a variety of materials, including polymers, pharmaceuticals, and dyes. In addition, DMPA has been investigated for its potential use in the development of new drugs and therapies.
Scientific Research Applications
Molecular Packing and Intermolecular Interactions
Research has shown that molecules similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile have unique molecular structures and packing properties. A study of a compound with a similar structure revealed different polymorphs with distinct molecular packing and intermolecular interactions. These properties significantly influence the compound's emission properties (Percino et al., 2014).
Optical Properties and Sensing Applications
Another study explored the use of pyridine-based derivatives of similar structure for detecting mercury(II) ions. These compounds exhibited a visible color change upon interaction with mercury(II), indicating potential applications as chemosensors (Pan et al., 2015).
Photophysical Properties
Further research on positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties, closely related to the compound , highlighted their photophysical properties. These properties were found to be influenced by factors like solvent and molecular conformation (Castillo et al., 2021).
Structural and Optical Correlation
The structural features of π-conjugated acrylonitrile derivatives, which include compounds similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, have been studied for their correlation with optical properties. This research provides insights into the molecular structure and its impact on UV–Vis absorption properties (Udayakumar et al., 2020).
Fluorescence Behavior
A study focusing on the fluorescence behavior of a single crystal of a similar compound highlighted how molecular interactions and structure influence the optical properties of both powder and single-crystal forms (Percino et al., 2014).
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile | |
CAS RN |
136831-48-6, 149286-90-8 | |
Record name | RG 13022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG 13022 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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